2-(2-Nitro-benzoyl)-3-phenyl-oxirane
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Overview
Description
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- is an organic compound with the molecular formula C16H13NO4. It is a member of the benzophenone family, characterized by the presence of a nitrophenyl group and an oxiranyl (epoxide) group attached to the methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- typically involves the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and oxiranyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxiranyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage .
Comparison with Similar Compounds
Similar Compounds
(2-METHYLPHENYL)(3-PHENYL-2-OXIRANYL)METHANONE: Similar structure but with a methyl group instead of a nitro group.
(3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE: Contains additional hydroxyl groups on the phenyl ring
Uniqueness
METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- is unique due to the presence of both a nitrophenyl and an oxiranyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
69511-68-8 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2-nitrophenyl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H11NO4/c17-13(11-8-4-5-9-12(11)16(18)19)15-14(20-15)10-6-2-1-3-7-10/h1-9,14-15H |
InChI Key |
LDLPMXJWICTZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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